The synthesis of YH-306 involves several key steps:
This method highlights the importance of careful control over reaction conditions to maximize yield and purity.
YH-306 has a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula and structural representation can be derived from its synthesis pathway. While detailed structural data such as bond lengths and angles are not provided in the available literature, the compound's interaction with biological targets suggests a complex arrangement conducive to binding interactions.
YH-306 participates in several key chemical reactions relevant to its mechanism of action:
These reactions underscore the compound's potential as an antitumor agent.
The mechanism by which YH-306 exerts its effects involves several biochemical pathways:
This multi-faceted mechanism highlights the complexity of YH-306's action within cellular contexts.
While specific physical properties such as melting point or boiling point are not extensively documented for YH-306, general characteristics can be inferred based on similar compounds:
Chemical properties are primarily defined by its reactivity with biological targets rather than classical physical parameters.
YH-306 has significant potential applications in scientific research and therapeutic development:
Colorectal cancer (CRC) ranks as the third most lethal malignancy globally, accounting for approximately 881,000 deaths annually. Metastasis—particularly to the liver, lungs, and peritoneum—is the primary cause of mortality, observed in over 60% of advanced cases. The 5-year survival rate for metastatic CRC plummets to 12%, compared to 64% for localized disease [6] [10]. Current chemotherapy regimens (e.g., FOLFOX, FOLFIRI) extend median survival to ~20 months, but innate/acquired resistance, systemic toxicity, and low tumor specificity limit their efficacy [6]. This underscores the need for targeted therapies disrupting metastasis-specific pathways.
Focal Adhesion Kinase (FAK) is a cytoplasmic tyrosine kinase regulating cancer cell adhesion, migration, and invasion—key steps in metastasis. Upon extracellular matrix (ECM) engagement, FAK autophosphorylates at Tyr397, forming complexes with Src, paxillin, and PI3K. This activates downstream effectors:
Monoclonal antibodies (e.g., cetuximab/anti-EGFR, bevacizumab/anti-VEGF) pioneered CRC-targeted therapy. However, their limitations—inability to penetrate cells, high cost, and immunogenicity—spurred development of oral small-molecule inhibitors (<900 Da). These agents target intracellular oncogenic drivers like FAK, offering advantages in bioavailability and manufacturing [6]. YH-306 exemplifies this trend as a synthetic aryl tetrahydro-β-carboline derivative disrupting FAK signaling [1] [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4